molecular formula C16H21NO5 B2692499 2-(tert-Butoxycarbonyl)-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid CAS No. 2126177-55-5

2-(tert-Butoxycarbonyl)-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

Cat. No. B2692499
CAS RN: 2126177-55-5
M. Wt: 307.346
InChI Key: YYCMEVOMHAFWQU-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis of Boc-protected amino acid ionic liquids has been reported, which were used as starting materials in dipeptide synthesis .


Chemical Reactions Analysis

The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A detailed mechanism illustrating Boc protection using only Boc anhydride (Boc2O) has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 2-(tert-butoxycarbonylamino)acetic acid, the melting point is reported to be 87-90 ºC .

Scientific Research Applications

Chemoselective Tert-Butoxycarbonylation

  • Application : This compound has been used as a reagent for chemoselective tert-butoxycarbonylation of acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without needing a base. This process is notable for its high yield and mild conditions (Saito, Ouchi, & Takahata, 2006).

Tert-Butoxycarbonylation of Acidic Substrates

  • Application : It's used for tert-butoxycarbonylation of various acidic substrates, including phenols, amine hydrochlorides, and carboxylic acids. This method facilitates amide and ester formation with N-protected amino acids, functioning without bases (Saito & Takahata, 2009).

Improved Synthesis with High Enantiomeric Excess

  • Application : An improved synthesis method for a similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been developed. This method involves a modified Pictet-Spengler reaction and achieves a high enantiomeric excess, crucial for the synthesis of enantiomerically pure compounds (Liu et al., 2008).

Synthesis of 1-Alkoxyisoquinoline-3-Carboxylic Acids Esters

  • Application : The compound is instrumental in the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters, showcasing its utility in creating structurally diverse molecules for potential use in various fields, including medicinal chemistry (Ture, Rubina, Rozhkov, & Kauss, 2011).

Synthesis of Tetrahydroisoquinolines

  • Application : Used in the synthesis of tetrahydroisoquinolines via diastereoselective alkylation, demonstrating its utility in synthesizing complex organic compounds, such as natural products and pharmaceuticals (Huber & Seebach, 1987).

Biosynthesis from Renewable Carbon

  • Application : Its structure, containing a tertiary carbon atom, makes it a potential building block for polymer synthesis. It can be synthesized from biobased carboxylic acid, linking it to the production of green chemicals and cleantech solutions (Rohwerder & Müller, 2010).

Mechanism of Action

The mechanism of action of Boc-protected compounds generally involves the protection of amines during synthesis, followed by the removal of the Boc group under acidic conditions .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. For a similar compound, tert-butoxycarbonyl-protected amino acid, it is classified as having acute toxicity (oral, category 4), and is harmful if swallowed .

Future Directions

The use of the tert-butoxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

properties

IUPAC Name

8-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-10-11(14(18)19)5-6-13(21-4)12(10)9-17/h5-6H,7-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCMEVOMHAFWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyl)-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

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